Propanoic acid, 2-hydroxy-, 2-(hexyloxy)-1-methyl-2-oxoethyl ester
Description
Its structure features a hexyloxy group (C₆H₁₃O) attached to a methyl-oxoethyl ester backbone. This compound belongs to the class of lactylates, which are widely used in food, cosmetics, and pharmaceuticals due to their emulsifying and surfactant properties.
Properties
CAS No. |
73747-55-4 |
|---|---|
Molecular Formula |
C12H22O5 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
(1-hexoxy-1-oxopropan-2-yl) 2-hydroxypropanoate |
InChI |
InChI=1S/C12H22O5/c1-4-5-6-7-8-16-12(15)10(3)17-11(14)9(2)13/h9-10,13H,4-8H2,1-3H3 |
InChI Key |
GVMIXAYWPARWDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C(C)OC(=O)C(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HEXYL 2-(2-HYDROXYPROPANOYLOXY)PROPANOATE typically involves the esterification of hexanol with 2-hydroxypropanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized and purified to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of HEXYL 2-(2-HYDROXYPROPANOYLOXY)PROPANOATE follows a similar process but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
HEXYL 2-(2-HYDROXYPROPANOYLOXY)PROPANOATE undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield hexanol and 2-hydroxypropanoic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: Hexanol and 2-hydroxypropanoic acid.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
HEXYL 2-(2-HYDROXYPROPANOYLOXY)PROPANOATE finds applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a solvent.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of HEXYL 2-(2-HYDROXYPROPANOYLOXY)PROPANOATE involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis, releasing active components that interact with biological targets. The hydroxypropanoyloxy group may also play a role in modulating the compound’s activity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Lactic Acid Esters
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Solubility Trends: Longer alkyl chains (e.g., stearoyl) reduce water solubility due to increased hydrophobicity.
- Thermal Stability : Higher molecular weight esters like stearoyl lactylate exhibit elevated boiling points (>300°C), whereas ethyl lactate volatilizes at 154°C .
Biological Activity
Propanoic acid, 2-hydroxy-, 2-(hexyloxy)-1-methyl-2-oxoethyl ester, commonly referred to by its chemical structure, is an ester that has garnered interest in various biological applications. This compound's unique structure suggests potential biological activities that can be explored for therapeutic and industrial applications.
- Molecular Formula : C₈H₁₄O₅
- Molecular Weight : 190.194 g/mol
- Density : 1.147 g/cm³
- Boiling Point : 269.5 °C at 760 mmHg
- Flash Point : 101 °C
These properties indicate a stable compound with a relatively high boiling point, suggesting potential utility in high-temperature applications.
Antimicrobial Properties
Recent studies have indicated that propanoic acid derivatives exhibit antimicrobial activity. For instance, certain esters of propanoic acid have shown effectiveness against various bacterial strains, making them potential candidates for developing new antimicrobial agents . The mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.
Anti-inflammatory Effects
Research has demonstrated that compounds related to propanoic acid can modulate inflammatory responses. For example, studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines in macrophages, leading to reduced inflammation in animal models . This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.
Cytotoxicity and Cancer Research
The cytotoxic effects of propanoic acid derivatives have been investigated in cancer research. In vitro studies have revealed that certain propanoic acid esters can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction . This suggests potential applications in cancer therapy, where targeted delivery of these compounds could enhance therapeutic efficacy.
Study on Antimicrobial Activity
A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of various propanoic acid derivatives. The results indicated that the compound significantly inhibited the growth of E. coli and S. aureus, with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .
Anti-inflammatory Mechanism Investigation
In another investigation focusing on the anti-inflammatory properties, researchers treated macrophage cell lines with the compound and measured cytokine levels using ELISA assays. The findings showed a marked decrease in TNF-alpha and IL-6 levels, indicating a robust anti-inflammatory response .
Data Table: Biological Activities of Propanoic Acid Derivatives
Q & A
Q. What are the optimized synthetic routes for producing Propanoic acid, 2-hydroxy-, 2-(hexyloxy)-1-methyl-2-oxoethyl ester, and how does reaction time affect yield?
The compound is synthesized via esterification of 2-hydroxypropanoic acid (lactic acid) with a hexyloxy-substituted alcohol derivative. A common method involves acid-catalyzed condensation under reflux, typically using sulfuric or hydrochloric acid. Reaction time optimization is critical: prolonged heating (>12 hours) can lead to hydrolysis of the ester bond , reducing yield, while shorter durations (<6 hours) result in incomplete esterification. Yields of 65–75% are typical under controlled conditions (40–60°C, anhydrous solvent) . Table 1: Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 40–60°C | Higher temperatures risk decomposition |
| Catalyst (H₂SO₄) | 1–2 mol% | Excess catalyst promotes side reactions |
| Reaction Time | 6–8 hours | Balance between completion and hydrolysis |
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester linkage (δ 4.1–4.3 ppm for –OCH₂–, δ 1.6 ppm for hexyl chain CH₂) and absence of residual lactic acid (δ 5.0 ppm for –OH).
- FT-IR : Peaks at 1740–1750 cm⁻¹ (C=O ester stretch) and 1100–1150 cm⁻¹ (C–O–C ether stretch) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion [M+H]⁺ at m/z 275.16 (calculated for C₁₃H₂₂O₅) .
Q. How does the hexyloxy group influence the compound’s solubility and stability in aqueous vs. organic matrices?
The hexyloxy chain enhances lipophilicity , reducing water solubility (<0.1 mg/mL at 25°C) and increasing stability in organic solvents (e.g., logP ~2.8 in ethyl acetate). However, in aqueous environments, the ester bond is prone to hydrolytic degradation at pH >8, forming 2-hydroxypropanoic acid and hexyl alcohol. Stability studies show a half-life of 14 days in phosphate buffer (pH 7.4, 25°C) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
The hexyloxy group acts as a weak electron donor , stabilizing the carbonyl electrophile during nucleophilic attacks. Computational studies (DFT/B3LYP) reveal a lower activation energy (~45 kJ/mol) for reactions at the ester carbonyl compared to the ether oxygen. For example, aminolysis with primary amines proceeds via a tetrahedral intermediate, with a rate constant (k) of 0.12 L/mol·s at 25°C .
Q. How can computational modeling predict degradation pathways under environmental conditions?
Molecular dynamics simulations (AMBER force field) predict hydrolysis as the dominant degradation pathway in humid environments. The ester bond’s free energy of hydrolysis (ΔG‡ = 78.3 kJ/mol) aligns with experimental half-life data. QSAR models further suggest that electron-withdrawing substituents on the hexyl chain would accelerate degradation .
Q. What contradictions exist in reported toxicity profiles, and how can experimental design address them?
Discrepancies arise in repeat-dose toxicity : Rat studies show no target-organ toxicity at 500 mg/kg/day for 28 days (OECD 407), while in vitro assays (HepG2 cells) indicate mitochondrial dysfunction at 100 µM. These contradictions may stem from metabolic differences (e.g., esterase activity in vivo). Experimental redesigns should include interspecies metabolite profiling and dose-escalation studies with pharmacokinetic monitoring .
Q. Can continuous-flow reactors improve scalability while minimizing byproducts?
Yes. Microreactor systems (residence time = 30 min, 50°C) achieve 85% yield with <5% byproducts (vs. 65% in batch reactors). Key advantages include precise temperature control and reduced exposure to hydrolytic conditions. Process analytical technology (PAT) tools like in-line FT-IR enable real-time monitoring of esterification progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
